methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrole core substituted with various functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic synthesis. The key steps may include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis or other pyrrole-forming reactions.
Substitution Reactions: Introduction of the chloro, methoxy, and nitro groups through electrophilic aromatic substitution or nucleophilic aromatic substitution.
Condensation Reactions: Formation of the benzylidene group through condensation reactions with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Condensation: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: As a building block for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: can be compared with other pyrrole derivatives that have similar functional groups.
Unique Features: The presence of specific substituents like the nitrobenzylidene group and the combination of chloro and methoxy groups on the aromatic ring may confer unique chemical and biological properties.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c1-12-19(21(26)30-3)15(10-13-6-4-5-7-17(13)24(27)28)20(25)23(12)14-8-9-18(29-2)16(22)11-14/h4-11H,1-3H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTWHVUXSIIEFL-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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